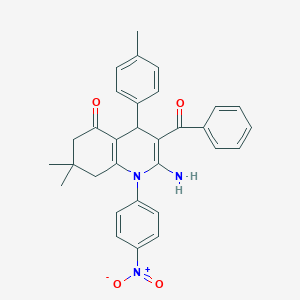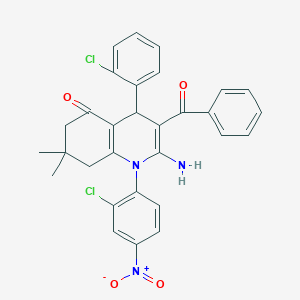
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 has been shown to enhance learning and memory in animal models, and there is growing interest in its potential as a treatment for cognitive disorders in humans.
Mécanisme D'action
The exact mechanism of action of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for learning and memory. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the activity of AMPA receptors, which may explain its cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced on a large scale. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been extensively studied in animal models, which makes it a well-characterized compound. However, one limitation of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its cognitive-enhancing effects.
Orientations Futures
There are several future directions for research on 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and how it modulates the activity of AMPA receptors. Another direction is to study its potential as a treatment for cognitive disorders in humans. Clinical trials are needed to determine the safety and efficacy of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in humans. Additionally, research on the long-term effects of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is needed to determine its potential as a cognitive enhancer over extended periods of time.
Conclusion:
In conclusion, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. Its synthesis method is relatively simple, and it has been extensively studied in animal models. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. It has potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia. However, further research is needed to fully understand its mechanism of action and its potential as a cognitive enhancer in humans.
Méthodes De Synthèse
The synthesis of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with cyclooctylamine to form an amide intermediate. The amide intermediate is then cyclized with phosgene to form 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models, and the results have shown that it has the potential to enhance learning and memory. In a study conducted on rats, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione was found to improve performance in a spatial memory task. Another study conducted on monkeys showed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione improved performance in a delayed matching-to-sample task. These findings suggest that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione may have potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia.
Propriétés
Nom du produit |
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C19H26N2O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-(cyclooctylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O2/c1-14-9-11-16(12-10-14)21-18(22)13-17(19(21)23)20-15-7-5-3-2-4-6-8-15/h9-12,15,17,20H,2-8,13H2,1H3 |
Clé InChI |
VERBIKTULGISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)